2,5-dioxopyrrolidin-1-yl (4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)glycylglycylglycinate
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Overview
Description
2,5-dioxopyrrolidin-1-yl (4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)glycylglycylglycinate is a complex organic compound featuring multiple functional groups, including imide and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl (4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)glycylglycylglycinate typically involves the reaction of maleimide derivatives with amine-containing molecules. For instance, the reaction of maleic anhydride with amines under controlled conditions can yield the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-dioxopyrrolidin-1-yl (4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)glycylglycylglycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2,5-dioxopyrrolidin-1-yl (4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)glycylglycylglycinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of protein interactions and as a crosslinking agent for proteins.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl (4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)glycylglycylglycinate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to crosslinking and stabilization of protein structures . This interaction can affect various cellular pathways and processes, depending on the specific proteins targeted.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Shares the maleimide functional group and is used in similar applications.
2,5-Dioxopyrrolidin-1-yl acrylate: Another compound with an imide group, used as a protein crosslinker.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production.
Uniqueness
2,5-dioxopyrrolidin-1-yl (4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)glycylglycylglycinate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable covalent bonds with proteins makes it particularly valuable in biological and medical research.
Properties
Molecular Formula |
C22H27N5O9 |
---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-[[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C22H27N5O9/c28-15(24-11-21(34)36-27-19(32)7-8-20(27)33)9-23-16(29)10-25-22(35)14-3-1-13(2-4-14)12-26-17(30)5-6-18(26)31/h5-6,13-14H,1-4,7-12H2,(H,23,29)(H,24,28)(H,25,35) |
InChI Key |
VRXJOOPEYCEYDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCC(=O)NCC(=O)NCC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
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